4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid
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Overview
Description
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid is an organic compound with the molecular formula C28H18O4. It is known for its unique structure, which includes anthracene and benzoic acid moieties. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of anthracene derivatives with carboxylic acid groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of 4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid can be compared to other similar compounds, such as:
9,10-Di(p-carboxyphenyl)anthracene: This compound has a similar structure but lacks the additional benzoic acid moiety.
2,6-Di(4-carboxyphenyl)pyridine: Another related compound with pyridine instead of anthracene, used in similar research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties.
Properties
Molecular Formula |
C28H16O6 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid |
InChI |
InChI=1S/C28H16O6/c29-25-22-12-10-20(16-3-7-18(8-4-16)28(33)34)14-24(22)26(30)21-11-9-19(13-23(21)25)15-1-5-17(6-2-15)27(31)32/h1-14H,(H,31,32)(H,33,34) |
InChI Key |
DQLIPDATAGMVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)C5=CC=C(C=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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